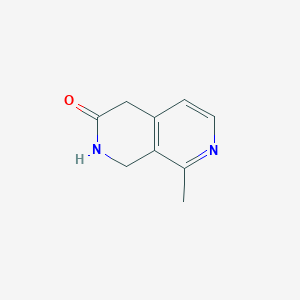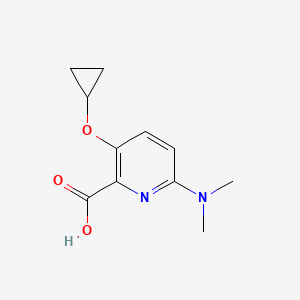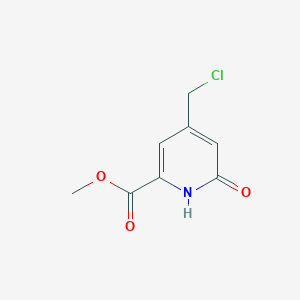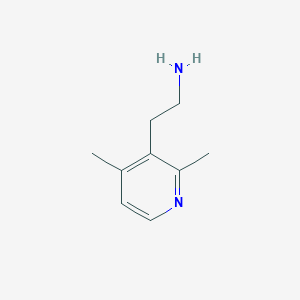
6-(2,2,2-Trifluoroethyl)pyridin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,2,2-Trifluoroethyl)pyridin-3-OL is a fluorinated pyridine derivative with the molecular formula C7H6F3NO. This compound is characterized by the presence of a trifluoroethyl group attached to the pyridine ring, which imparts unique chemical and physical properties. Fluorinated pyridines are of significant interest due to their applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroethyl)pyridin-3-OL typically involves the introduction of the trifluoroethyl group to the pyridine ring. One common method is the reaction of 2,3,6-trifluoropyridine with appropriate reagents under controlled conditions. For example, the reaction of 2,3,6-trifluoropyridine with methanol in the presence of sodium methoxide can yield 3,6-difluoro-2-methoxypyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves large-scale reactions using efficient fluorinating agents and catalysts. The use of high-pressure reactors and continuous flow systems can enhance the yield and purity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
6-(2,2,2-Trifluoroethyl)pyridin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can lead to the formation of various substituted pyridines .
Wissenschaftliche Forschungsanwendungen
6-(2,2,2-Trifluoroethyl)pyridin-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity
Wirkmechanismus
The mechanism of action of 6-(2,2,2-Trifluoroethyl)pyridin-3-OL involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. The hydroxyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Trifluoromethyl)pyridin-3-ol: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.
2,3,6-Trifluoropyridine: A precursor in the synthesis of 6-(2,2,2-Trifluoroethyl)pyridin-3-OL.
3,6-Difluoro-2-methoxypyridine: Another fluorinated pyridine derivative with different substituents
Uniqueness
This compound is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased electron-withdrawing effects and enhanced stability. These properties make it valuable in various applications, particularly in the development of pharmaceuticals and advanced materials .
Eigenschaften
Molekularformel |
C7H6F3NO |
|---|---|
Molekulargewicht |
177.12 g/mol |
IUPAC-Name |
6-(2,2,2-trifluoroethyl)pyridin-3-ol |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)3-5-1-2-6(12)4-11-5/h1-2,4,12H,3H2 |
InChI-Schlüssel |
ROTDKNSQHNOSCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1O)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


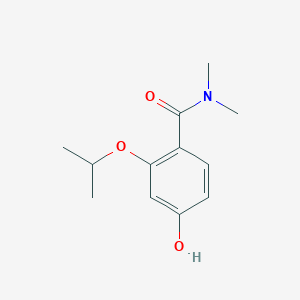

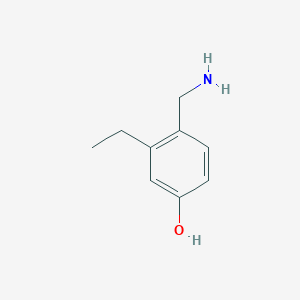
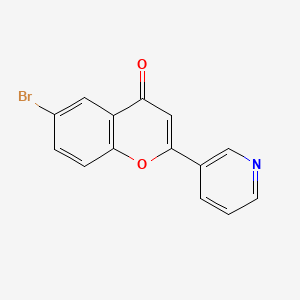
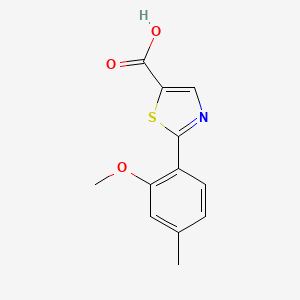
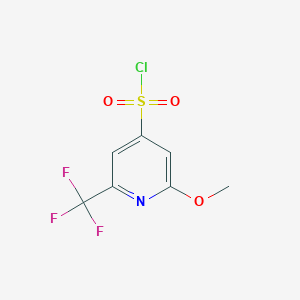

![1-[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]ethanone](/img/structure/B14844911.png)
